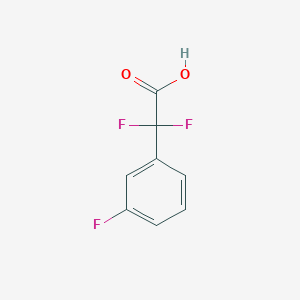

2,2-Difluoro-2-(3-fluorophenyl)acetic acid

Description

Structural Classification and Advanced Nomenclature Conventions

From a structural standpoint, 2,2-Difluoro-2-(3-fluorophenyl)acetic acid can be classified as a derivative of phenylacetic acid, where two hydrogen atoms on the alpha-carbon (the carbon adjacent to the carboxyl group) are replaced by fluorine atoms, and a fluorine atom is substituted at the meta-position (position 3) of the phenyl ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound . In more complex molecules where this moiety is a substituent, the nomenclature rules for substituted acetic acids are followed. For instance, if the carboxylic acid is esterified with an ethyl group, the resulting compound would be named ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate. The numbering of the phenyl ring follows standard conventions, with the carbon attached to the acetic acid group designated as position 1.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1042623-00-6 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

Significance of Fluorinated Carboxylic Acids in Modern Organic Synthesis

Fluorinated carboxylic acids, as a class, are of paramount importance in modern organic synthesis. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The strong electron-withdrawing nature of fluorine atoms in α,α-difluoro carboxylic acids, such as the subject of this article, significantly increases the acidity of the carboxylic proton compared to its non-fluorinated counterparts. ossila.com

These compounds serve as valuable precursors for the synthesis of a wide array of more complex fluorinated molecules. For example, they can be used in decarboxylative cross-coupling reactions to introduce the difluoroarylmethyl group into other organic scaffolds. This motif is of particular interest in medicinal chemistry as the difluoromethylene group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov

Overview of Research Trajectories for Aryl-Difluoroacetic Acid Systems

Research into aryl-difluoroacetic acid systems is currently following several key trajectories. A primary focus is on the development of novel and efficient synthetic methodologies for their preparation. This includes the exploration of new fluorinating reagents and catalytic systems to introduce the difluoromethyl group. benthamscience.com

Another significant area of investigation is the application of these compounds as building blocks in the synthesis of biologically active molecules. The unique properties conferred by the difluoroarylmethyl group make these systems attractive for the design of new pharmaceuticals and agrochemicals. nih.gov For example, the incorporation of this moiety has been shown to enhance the potency and metabolic stability of certain drug candidates.

Furthermore, there is growing interest in the physical organic chemistry of these systems, including studies on their conformational preferences, acidity, and non-covalent interactions. A deeper understanding of these fundamental properties is crucial for the rational design of new molecules with desired functions.

Scope and Academic Focus of the Research Outline

This article provides a detailed and scientifically rigorous examination of this compound. The scope is strictly limited to the chemical and academic aspects of the compound, focusing on its structural features, the importance of its chemical class, and the research landscape of related systems. The content is structured to provide a thorough understanding of the compound's place within contemporary chemical research, avoiding any discussion of dosage, administration, or safety profiles. The information presented is based on a survey of current scientific literature and chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPIEUDEANOHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluoro 2 3 Fluorophenyl Acetic Acid and Its Precursors

Strategies for Constructing the α,α-Difluoroacetic Acid Moiety

The introduction of the α,α-difluoroacetic acid functional group is a critical step that can be achieved through several synthetic routes. These methods primarily focus on the controlled incorporation of two fluorine atoms at the alpha-carbon position of a carboxylic acid precursor.

A prevalent strategy for the synthesis of α,α-difluoroacetic acids involves the direct fluorination of carbonyl-containing precursors. This approach leverages the reactivity of the α-carbon to introduce fluorine atoms regioselectively. Electrophilic fluorinating agents are commonly employed for this transformation.

One common method involves the use of reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to fluorinate phenylacetic acid derivatives. The reaction conditions can be tuned to favor either decarboxylative fluorination or direct α-fluorination. For instance, in aqueous conditions, a decarboxylative pathway may be dominant, while non-aqueous environments can lead to the formation of α-fluoro-α-arylcarboxylic acids. nih.gov

Table 1: Examples of Regioselective Fluorination of Phenylacetic Acid Derivatives

| Starting Material | Fluorinating Agent | Solvent | Key Product | Reference |

|---|---|---|---|---|

| Phenylacetic acid | Selectfluor | Acetone/Water (1:1) | Decarboxylative fluorination product | nih.gov |

| Phenylacetic acid | Selectfluor | Non-aqueous | α-Fluoro-α-phenylacetic acid | nih.gov |

An alternative and often more controlled approach involves the use of commercially available building blocks that already contain the difluoromethylene group. This strategy avoids the direct handling of potentially hazardous fluorinating agents and can offer better yields and selectivity.

Diethyl 2,2-difluoromalonate is a versatile precursor that can be utilized in the synthesis of α,α-difluoroacetic acid derivatives. For example, it can undergo reactions such as iodization followed by an iodine-azide exchange to form geminal diazide derivatives, which can be further manipulated to yield the desired acid.

Halodifluoroacetates, such as ethyl iododifluoroacetate, are another class of valuable building blocks. These reagents can participate in various coupling reactions to introduce the difluoroacetate (B1230586) moiety into a target molecule.

Oxidative decarboxylation provides a pathway to generate a difluorobenzyl radical from α,α-difluorophenylacetic acid, which can then be used in subsequent synthetic transformations. ossila.com This method is particularly useful for introducing the benzylic difluoromethylene group into various molecular scaffolds. The reaction is often initiated with an oxidizing agent like persulfate and can be performed in aqueous solutions. ossila.com This approach, while starting from a difluorinated compound, highlights a key reactive pathway of the target moiety.

Methodologies for Installing the 3-Fluorophenyl Unit

The introduction of a fluorine atom at the meta-position of the phenyl ring is another crucial aspect of the synthesis. This can be accomplished through either direct fluorination of an aromatic ring or by employing cross-coupling strategies with pre-fluorinated aromatic compounds.

Direct fluorination of a phenyl ring can be achieved through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: This involves the reaction of an aromatic compound with an electrophilic fluorinating agent. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring. For the synthesis of 3-fluorophenyl derivatives, starting materials with meta-directing groups would be appropriate.

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group on the aromatic ring, such as a nitro group, is displaced by a fluoride (B91410) anion. beilstein-journals.orgnih.gov This method is particularly effective for aromatic systems that are activated towards nucleophilic attack by the presence of electron-withdrawing groups. For instance, 3,5-dinitro-1-(pentafluorosulfanyl)benzene can undergo fluorodenitration to replace one of the nitro groups with a fluorine atom. beilstein-journals.orgnih.gov

Table 2: Comparison of Aryl Substitution Reactions for Fluorination

| Reaction Type | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | NFSI, Selectfluor | Directed by existing substituents | |

| Nucleophilic Aromatic Substitution | Fluoride salts (e.g., TBAF) | Requires an activated aromatic ring with a good leaving group | beilstein-journals.orgnih.gov |

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods are highly efficient for incorporating a 3-fluorophenyl group into a molecule.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for coupling aryl halides or triflates with various partners. For instance, a palladium-catalyzed cross-coupling of an electron-deficient aryl fluoride with an aryl N-tosylhydrazone can be employed. rsc.org Another approach involves the coupling of aryl fluorosulfates with aryl formates. mdpi.com The synthesis of fluorinated anilines can be achieved through the palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. nih.gov

Copper-Catalyzed Cross-Coupling: Copper-based catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions. Copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids can be used to construct diarylamines. nih.gov Acyloxyphosphonium ions derived from α,α-difluorinated carboxylic acids can be coupled with organozinc reagents in a copper-catalyzed reaction to form α,α-difluoroketones. chemrxiv.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Metal Catalyst | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| Palladium | Aryl fluoride and Aryl N-tosylhydrazone | Arylated product | rsc.org |

| Palladium | Aryl fluorosulfate (B1228806) and Aryl formate | Ester | mdpi.com |

| Palladium | Fluoroalkylamine and Aryl halide | Fluorinated aniline | nih.gov |

| Copper | Nitroarene and Aryl boronic acid | Diarylamine | nih.gov |

| Copper | Acyloxyphosphonium ion and Organozinc reagent | α,α-Difluoroketone | chemrxiv.org |

Convergent and Linear Synthetic Pathways for the Compound

Linear Synthetic Pathways

A linear synthesis involves the sequential modification of a starting material through a series of reactions to arrive at the final product. A plausible linear approach for 2,2-Difluoro-2-(3-fluorophenyl)acetic acid could commence with a readily available substituted toluene (B28343) derivative.

One potential linear route begins with 3-fluorotoluene (B1676563). The synthesis would proceed through the following key steps:

Halogenation: Radical halogenation of the benzylic position of 3-fluorotoluene to yield 3-fluorobenzyl halide.

Difluorination: Introduction of the two fluorine atoms at the benzylic carbon. This is a crucial and often challenging step.

Hydrolysis: Conversion of the difluorinated intermediate to the final carboxylic acid.

A more detailed, albeit still generalized, representation of a linear synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Benzylic Bromination | 3-Fluorotoluene, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl4, reflux | 1-(Bromomethyl)-3-fluorobenzene |

| 2 | Difluorination | 1-(Bromomethyl)-3-fluorobenzene, Fluorinating agent (e.g., AgF2, Selectfluor®) | 1-(Difluoromethyl)-3-fluorobenzene |

| 3 | Oxidation | 1-(Difluoromethyl)-3-fluorobenzene, Strong oxidizing agent (e.g., KMnO4) | 3-Fluorobenzoic acid (undesired side reaction) |

| 4 | Carboxylation | (Alternative to oxidation) 1-(Difluoromethyl)-3-fluorobenzene, Grignard formation followed by reaction with CO2 | This compound |

This table is a representation of a potential linear synthetic pathway and is based on general organic chemistry principles.

Convergent Synthetic Pathways

A key reaction in a convergent approach could be a variation of the Reformatsky reaction. wikipedia.orgresearchgate.netbeilstein-journals.orglibretexts.org This reaction typically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orglibretexts.org A difluoro-Reformatsky reaction could be employed as follows:

Preparation of the Reformatsky Reagent: Reaction of an ethyl bromodifluoroacetate with activated zinc to form the organozinc reagent (a zinc enolate).

Coupling Reaction: Reaction of the Reformatsky reagent with 3-fluorobenzaldehyde.

Subsequent Transformations: Dehydration and hydrolysis of the resulting β-hydroxy ester to yield the target α,α-difluoro-α-aryl acetic acid.

| Step | Reaction Type | Starting Materials | Key Intermediate |

| 1 | Reformatsky Reagent Formation | Ethyl bromodifluoroacetate, Zinc | Ethyl 2-(bromozincio)-2,2-difluoroacetate |

| 2 | Aldehyde Addition | 3-Fluorobenzaldehyde | Ethyl 2,2-difluoro-3-(3-fluorophenyl)-3-hydroxypropanoate |

| 3 | Hydrolysis | Ethyl 2,2-difluoro-3-(3-fluorophenyl)-3-hydroxypropanoate | This compound |

This table illustrates a potential convergent synthetic pathway utilizing a Reformatsky-type reaction.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles is crucial in modern synthetic chemistry.

When evaluating the potential synthetic routes for this compound, several green chemistry metrics can be considered:

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Convergent syntheses often exhibit a higher atom economy compared to linear syntheses, as fewer steps can lead to less waste generation.

Use of Less Hazardous Chemical Syntheses: This involves designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. For instance, avoiding the use of highly toxic reagents like cyanides, which are sometimes used in the synthesis of phenylacetic acids, is a key consideration. google.com

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. The development of solvent-free reactions or the use of greener solvents like water or supercritical CO2 is a significant goal in green chemistry.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of continuous flow reactors can also contribute to better energy efficiency and safety. rsc.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting wherever technically and economically practicable. While the synthesis of complex fluorinated aromatics from renewable feedstocks is still a significant challenge, it remains a long-term goal.

Comparing the potential linear and convergent pathways for this compound through the lens of green chemistry:

| Green Chemistry Principle | Linear Pathway Considerations | Convergent Pathway (Reformatsky) Considerations |

| Atom Economy | Can be lower due to multiple steps and potential for side reactions. | Potentially higher as key fragments are built separately and then combined. |

| Hazardous Reagents | May involve hazardous reagents like N-bromosuccinimide and strong oxidizing agents. | Utilizes organozinc reagents which are pyrophoric and require careful handling. |

| Solvents | Often employs chlorinated solvents like CCl4. | Typically uses ethereal solvents like THF or diethyl ether. |

| Energy Efficiency | May require high temperatures for radical reactions and oxidation. | The Reformatsky reaction is often initiated at room temperature but may require heating. |

This table provides a qualitative comparison of the potential synthetic pathways based on green chemistry principles.

Patent Literature Analysis of Synthetic Routes for Related Fluoroaryl Acetic Acids

An analysis of the patent literature for the synthesis of fluoroaryl acetic acids reveals several common strategies and recurring themes. While a patent specifically detailing the synthesis of this compound may not be readily available, patents for structurally similar compounds provide valuable insights into industrially relevant methodologies.

A common approach found in the patent literature for the synthesis of phenylacetic acid derivatives involves the use of a cyanide intermediate. For example, a patent for the synthesis of o-fluorophenylacetic acid describes a process starting from 2-fluorotoluene, which is halogenated and then reacted with a cyanide salt. google.com The resulting nitrile is then hydrolyzed to the carboxylic acid. google.com This type of linear synthesis is prevalent in the patent literature due to the relatively low cost of starting materials and well-established reaction conditions.

Another patented method for preparing fluorophenylacetic acids involves the reaction of a trifluorobromobenzene with a malonic ester under basic conditions, followed by decarboxylation and hydrolysis. google.com This approach represents a convergent strategy where the aryl group and the acetic acid moiety are brought together.

Patents also disclose methods for the preparation of difluoromethylated compounds, which are key precursors or analogues. For instance, methods for the synthesis of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives have been patented, highlighting the industrial importance of difluoromethylated heterocycles. google.com

The patent literature also reflects a growing interest in greener synthetic methods. For example, a patent for the preparation of 2,3-difluorophenylacetic acid describes a route that avoids the use of highly toxic cyanides by employing a carbonylation reaction of 2,3-difluorobenzyl halide. google.com This indicates a trend towards developing safer and more environmentally friendly processes in the industrial synthesis of fluoroaromatic compounds.

Chemical Reactivity and Transformation Pathways of 2,2 Difluoro 2 3 Fluorophenyl Acetic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is the most reactive site for many common organic transformations. The presence of the α,α-difluoro atoms significantly increases the acidity of the carboxylic acid through a strong electron-withdrawing inductive effect, which can influence reaction rates and conditions compared to non-fluorinated analogues.

2,2-Difluoro-2-(3-fluorophenyl)acetic acid can be readily converted to its corresponding esters through various standard esterification methods. These reactions are fundamental in organic synthesis, often employed to protect the carboxylic acid group or to modify the compound's physicochemical properties.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640). The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the desired ester.

Another widely used method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by an alcohol. This method is particularly useful for reactions with sensitive or valuable alcohols.

Table 1: Representative Esterification Reactions of this compound

| Ester Derivative | Reagents and Conditions | Reaction Type |

|---|---|---|

| Methyl 2,2-difluoro-2-(3-fluorophenyl)acetate | Methanol (CH₃OH), H₂SO₄ (catalytic), reflux | Fischer Esterification |

| Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate | 1. SOCl₂ or (COCl)₂; 2. Ethanol (C₂H₅OH), Pyridine | Acyl Chloride Formation followed by Esterification |

| tert-Butyl 2,2-difluoro-2-(3-fluorophenyl)acetate | Isobutylene, H₂SO₄ (catalytic) or DCC, DMAP, tert-Butanol | Acid-catalyzed addition or Carbodiimide coupling |

The synthesis of amides from this compound is another crucial transformation, leading to a class of compounds with significant applications in medicinal chemistry and materials science. Similar to esterification, amidation can be accomplished through several synthetic routes.

The most direct method involves the high-temperature reaction of the carboxylic acid with an amine, which is generally not practical for laboratory scale due to the harsh conditions required. A more common approach is the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into an acyl chloride, as described for esterification, followed by reaction with a primary or secondary amine. This is a highly efficient method that proceeds readily at or below room temperature.

Alternatively, peptide coupling reagents are extensively used for amide bond formation under mild conditions, which helps in preserving the integrity of complex molecular structures. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and carbodiimides (DCC, EDC) in the presence of additives like HOBt (1-Hydroxybenzotriazole) are frequently employed. These reagents form a highly reactive activated ester or a symmetric anhydride in situ, which is then readily attacked by the amine to form the amide bond.

Table 2: Common Amidation Reactions for this compound

| Amide Derivative | Reagents and Conditions | Reaction Type |

|---|---|---|

| N-Methyl-2,2-difluoro-2-(3-fluorophenyl)acetamide | 1. (COCl)₂; 2. Methylamine (CH₃NH₂) | Acyl Chloride Route |

| N,N-Diethyl-2,2-difluoro-2-(3-fluorophenyl)acetamide | Diethylamine ((C₂H₅)₂NH), HATU, DIPEA, DMF | Peptide Coupling |

| 2,2-Difluoro-2-(3-fluorophenyl)-N-phenylacetamide | Aniline (C₆H₅NH₂), EDC, HOBt, CH₂Cl₂ | Carbodiimide Coupling |

The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction to the corresponding primary alcohol, 2,2-difluoro-2-(3-fluorophenyl)ethanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The carboxylic acid is first deprotonated by the hydride reagent, followed by reduction of the resulting carboxylate salt to the primary alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids to alcohols and is known for its chemoselectivity.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Direct reduction is often not feasible. A common strategy involves a two-step process: the carboxylic acid is first converted to a derivative that is more amenable to controlled reduction, such as an ester or an acid chloride. For instance, the acid chloride can be reduced to the aldehyde using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) at low temperatures. This reagent is less reactive than LiAlH₄, which allows for the isolation of the aldehyde before further reduction to the alcohol can occur. Another method involves the conversion of the carboxylic acid to a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H).

Table 3: Reduction Pathways for this compound

| Product | Reagents and Conditions | Transformation |

|---|---|---|

| 2,2-Difluoro-2-(3-fluorophenyl)ethanol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | Reduction to Primary Alcohol |

| 2,2-Difluoro-2-(3-fluorophenyl)ethanol | 1. BH₃·THF; 2. H₃O⁺ workup | Reduction to Primary Alcohol |

| 2,2-Difluoro-2-(3-fluorophenyl)acetaldehyde | 1. SOCl₂; 2. LiAlH(O-t-Bu)₃, -78 °C | Reduction to Aldehyde (via Acyl Chloride) |

Reactions at the α,α-Difluoro Carbon Center

The gem-difluoro group at the α-position significantly influences the reactivity of the adjacent carbon center. While this carbon is not typically susceptible to nucleophilic attack in the carboxylic acid form due to steric hindrance and electronic effects, it can participate in other types of reactions, particularly those involving radical intermediates.

A notable reaction pathway for α,α-difluoroaryl-acetic acids is radical decarboxylation. This process allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the difluorinated carbon center. The reaction is initiated by the oxidative decarboxylation of the carboxylic acid, which generates a stabilized α,α-difluorobenzyl radical. ossila.com

This transformation can be achieved using various radical initiation methods, including photoredox catalysis or chemical oxidants like potassium persulfate (K₂S₂O₈). The resulting 3-fluoro-α,α-difluorobenzyl radical is relatively stable due to the delocalization of the unpaired electron onto the aromatic ring and the influence of the fluorine atoms. This radical can then be trapped by a variety of radical acceptors, such as alkenes or imines, to form new C-CF₂ bonds. This method is a powerful tool for the introduction of the difluoromethylaryl moiety into organic molecules, a common motif in pharmaceuticals and agrochemicals.

Direct nucleophilic substitution or addition at the α,α-difluoro carbon of this compound is generally not a favored reaction pathway. The carbon atom is sterically hindered by the two fluorine atoms and the phenyl ring. Furthermore, the presence of the adjacent carboxylate group (under basic conditions) would create a high degree of electron density, repelling incoming nucleophiles.

While nucleophilic attack on gem-difluoro carbons is known, it typically occurs in systems where the difluoro group is part of an activated system, such as a gem-difluoroalkene. In such cases, the carbon is electrophilic due to the electron-withdrawing nature of the fluorine atoms and the π-system. However, in the case of this compound, the carbon is sp³ hybridized and not part of such an activated system. Therefore, transformations involving nucleophilic attack directly at this center are rare and would likely require harsh conditions or specialized reagents to proceed, if at all. The literature does not extensively report on this type of reactivity for this specific class of compounds, suggesting that other reaction pathways are far more synthetically useful.

Generation and Reactivity of Difluorocarbene Intermediates

The gem-difluoroacetic acid moiety is a well-established precursor for the generation of difluorocarbene (:CF₂), a highly reactive and versatile intermediate for introducing the difluoromethylene (-CF₂-) group into organic molecules. atlasofscience.orgcas.cn The primary pathway for generating difluorocarbene from compounds like this compound is through decarboxylation. rsc.orgnih.gov This process typically involves heating, often in the presence of a base or other additives, to facilitate the loss of carbon dioxide and subsequent formation of the carbene species. atlasofscience.orgnih.gov

Alternative reagents, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and its methyl analog (MDFA), are also known to be efficient sources of difluorocarbene under specific conditions, highlighting the general utility of the difluoroacetate (B1230586) scaffold in carbene chemistry. rsc.orgnih.govresearchgate.net

Once generated, difluorocarbene can participate in a variety of synthetic transformations. A key reaction is gem-difluorocyclopropanation, where the carbene adds across an alkene or alkyne double or triple bond to form a three-membered ring containing a CF₂ unit. atlasofscience.orgrsc.org These reactions are valuable for creating structurally complex fluorinated molecules. acs.org Difluorocarbene can also be used for difluoromethylation of various nucleophiles, including compounds with activated X-H bonds (where X = N, O, S), by insertion into the bond. rsc.orgnih.gov

Table 1: General Reactions of In Situ Generated Difluorocarbene

| Reaction Type | Substrate | Product | Significance |

| gem-Difluorocyclopropanation | Alkenes, Alkynes | gem-Difluorocyclopropanes/propenes | Synthesis of strained fluorinated rings. atlasofscience.orgrsc.org |

| Difluoromethylation | N-H, O-H, S-H compounds | N-CF₂H, O-CF₂H, S-CF₂H compounds | Introduction of the difluoromethyl group. rsc.orgnih.gov |

| Addition to Carbonyls | Aldehydes, Ketones | Difluoroepoxides, Difluoroalkenes | Formation of various fluorinated functional groups. rsc.org |

Reactivity of the 3-Fluorophenyl Moiety

The aromatic portion of the molecule, the 3-fluorophenyl group, possesses its own distinct reactivity profile, primarily governed by the electronic effects of its substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. uomustansiriyah.edu.iq The reactivity and regioselectivity of the 3-fluorophenyl ring in this compound are controlled by the competing electronic effects of the fluorine atom and the 2,2-difluoroacetic acid side chain.

Both the fluorine atom and the difluoroacetic acid group are electron-withdrawing via the inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic attack compared to benzene. wikipedia.orglatech.edulibretexts.org However, the fluorine atom can also donate electron density through resonance (+M or +R effect) by virtue of its lone pairs. csbsju.eduresearchgate.net This resonance donation directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. wikipedia.orgorganicchemistrytutor.com

Conversely, the difluoroacetic acid group is a deactivating meta-director due to its strong electron-withdrawing nature. latech.eduyoutube.com Therefore, the substitution pattern is determined by the interplay of these directing effects. The fluorine atom directs ortho and para (positions 2, 4, and 6), while the acid group directs meta (positions 2 and 5). The positions that are activated (or least deactivated) are those ortho and para to the fluorine. Specifically, nitration of fluorobenzene (B45895) yields predominantly the para-substituted product, with a smaller amount of the ortho isomer, demonstrating the powerful directing effect of fluorine. wikipedia.orgacs.org Given the combined deactivating nature of both substituents, reactions on this ring would likely require forcing conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of 3-Fluoro Group | Influence of Acetic Acid Group | Overall Predicted Reactivity |

| 2 | ortho (activating) | meta (deactivating) | Moderately favored |

| 4 | para (activating) | ortho (deactivating) | Highly favored |

| 5 | meta (deactivating) | meta (deactivating) | Disfavored |

| 6 | ortho (activating) | para (deactivating) | Moderately favored |

Beyond electrophilic substitution, the 3-fluorophenyl moiety can be functionalized using modern cross-coupling methodologies. While the C-F bond is generally strong and less reactive than other carbon-halogen bonds, its activation for cross-coupling reactions is an area of active research. beilstein-journals.orgnih.gov Nickel-catalyzed cross-coupling reactions, for example, have been shown to be effective for the arylation of fluorinated heterocycles, suggesting a potential route for modifying the 3-fluorophenyl ring. beilstein-journals.orgnih.govresearchgate.net

If the aromatic ring were to be further substituted with a more reactive handle, such as bromine or iodine, standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction could be employed. nih.gov This strategy allows for the precise installation of a wide variety of substituents. For instance, a bromo-derivative of the parent compound could be coupled with various arylboronic acids to generate biaryl structures. This "late-stage functionalization" approach is a powerful tool in medicinal chemistry for rapidly creating molecular diversity. berkeley.edu

Stereochemical Considerations and Chiral Derivatization Potential

While this compound itself is achiral, it serves as a valuable prochiral building block for the synthesis of chiral molecules. The presence of the gem-difluoro group is key to this potential. acs.org The two fluorine atoms are chemically equivalent (homotopic) in the parent acid. However, upon conversion of the carboxylic acid to an ester or amide with a chiral auxiliary, these fluorine atoms become diastereotopic. wikipedia.org This diastereotopicity means they are in different chemical environments and can be distinguished by spectroscopic methods like NMR and may exhibit different reactivity, allowing for stereoselective transformations.

The synthesis of chiral α-difluoroalkyl-α-amino acids, for instance, often relies on methods like asymmetric hydrogenation or the use of chiral auxiliaries to control the stereochemistry at the carbon bearing the fluorine atoms. researchgate.netnih.gov Chiral derivatizing agents (CDAs), such as Mosher's acid or Pirkle's alcohol, are frequently used to convert a mixture of enantiomers into diastereomers. wikipedia.orgnih.gov This conversion allows for the determination of enantiomeric purity and the assignment of absolute configuration using techniques like NMR spectroscopy or chromatography. nih.govu-shizuoka-ken.ac.jp

For example, reacting this compound with a chiral alcohol would produce a mixture of diastereomeric esters. These diastereomers could potentially be separated by chromatography, and subsequent hydrolysis would yield the individual enantiomers of a new chiral acid derivative, demonstrating the utility of this compound in asymmetric synthesis. nih.gov

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data could be located for the ¹H NMR, ¹³C NMR, or ¹⁹F NMR analysis of 2,2-Difluoro-2-(3-fluorophenyl)acetic acid. Spectroscopic analysis of related, but distinct, compounds such as difluoroacetic acid and isomers like 2,2-difluoro-2-(4-fluorophenyl)acetic acid is available, but this data cannot be accurately extrapolated to the 3-fluoro isomer.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts, multiplicity, and coupling constants for the aromatic protons of the 3-fluorophenyl group in this specific molecule, are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, which would identify the chemical shifts of the carboxylic acid carbon, the difluoromethyl carbon, and the carbons of the fluorinated phenyl ring, remains uncharacterised in published research.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

While ¹⁹F NMR is a critical tool for analyzing fluorinated compounds, specific spectra detailing the chemical shifts and coupling constants for the two geminal fluorine atoms and the fluorine atom on the phenyl ring of this compound are not documented.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Comprehensive mass spectrometry analyses, which are essential for confirming the molecular weight and studying the fragmentation patterns of a compound, have not been published for this compound.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurements from HRMS, which would confirm the elemental composition of the molecule, are not available in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. An analysis of the predicted IR spectrum for this compound reveals several characteristic absorption bands that confirm its molecular structure. Each functional group vibrates at a specific frequency when it absorbs infrared radiation, resulting in a unique spectral fingerprint.

The most prominent feature in the spectrum of a carboxylic acid is the O-H stretching vibration. msu.edulibretexts.org For this compound, this would manifest as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. libretexts.org The significant broadening of this peak is a result of intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. msu.edu

Another key indicator of the carboxylic acid group is the carbonyl (C=O) stretching vibration. This is expected to produce a very strong and sharp absorption band between 1760 and 1690 cm⁻¹. libretexts.org Its high intensity is due to the large change in dipole moment during the stretching vibration. msu.edu

The presence of the 3-fluorophenyl group is confirmed by several absorptions. Aromatic C-H stretching vibrations typically appear as bands of weak to medium intensity in the 3100-3000 cm⁻¹ region. libretexts.org Additionally, the carbon-carbon stretching vibrations within the aromatic ring give rise to characteristic bands of variable intensity in the 1600-1400 cm⁻¹ range. libretexts.org

Finally, the fluorine substituents introduce strong C-F stretching absorptions. Bonds between carbon and fluorine are highly polarized, leading to intense IR bands. The absorptions for the geminal difluoro (-CF₂) group and the aryl C-F bond are expected to occur in the broad 1400-1100 cm⁻¹ region of the spectrum. researchgate.net This area is often complex, but the high intensity of C-F bands makes them a distinguishable feature.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak, Multiple Bands |

| Fluorine Substituents | C-F Stretch | 1400 - 1100 | Strong, Multiple Bands |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, the technique would provide unparalleled insight into its solid-state conformation, bond parameters, and intermolecular interactions.

A crystallographic analysis would begin with the cultivation of a suitable single crystal. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the electron density, and thus the atomic positions within the crystal lattice.

The primary information obtained would be the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. The analysis would also reveal the crystal system and space group, which describe the symmetry of the crystal.

Of critical chemical importance, this technique would yield precise measurements of all bond lengths and bond angles. For this compound, this would include the exact lengths of the C-F, C=O, C-O, and aromatic C-C bonds, as well as the bond angles around the central quaternary carbon and within the phenyl ring. This data provides a definitive confirmation of the molecule's covalent structure.

Furthermore, X-ray crystallography would elucidate the nature of intermolecular forces that stabilize the crystal lattice. For this compound, the most significant interaction is expected to be hydrogen bonding between the carboxylic acid moieties of neighboring molecules. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O=C hydrogen bonds. The precise distances and angles of these hydrogen bonds would be accurately determined, providing insight into their strength and geometry.

Table 2: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Category | Description | Significance for this compound |

|---|---|---|

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. | Defines the fundamental shape and size of the crystal lattice. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Provides insight into the overall symmetry and packing arrangement of the molecules. |

| Key Bond Lengths | Precise distances between covalently bonded atoms (e.g., C-F, C=O, C-O). | Confirms the covalent structure and can reveal electronic effects of the fluorine atoms. |

| Key Bond Angles | Angles formed by three covalently bonded atoms (e.g., F-C-F, O=C-O). | Defines the molecular geometry, including the tetrahedral nature of the central carbon. |

| Hydrogen Bonding | Distances and angles of non-covalent O-H···O interactions. | Confirms the presence and geometry of intermolecular hydrogen-bonded dimers, which dictate the solid-state structure. |

| Torsion Angles | Rotational angles around single bonds, such as the C-C bond to the phenyl ring. | Describes the three-dimensional conformation and orientation of the phenyl ring relative to the acetic acid group. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule and predicting its stability. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and charge distributions. For fluorinated compounds like 2,2-Difluoro-2-(3-fluorophenyl)acetic acid, these methods are particularly valuable for understanding the significant electronic effects imparted by the multiple fluorine atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT is known for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

Studies on related organofluorine compounds demonstrate that DFT can be used to determine key electronic properties. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap (Egap) is a measure of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com DFT calculations also provide insights into the distribution of charges within the molecule, revealing the electrophilic and nucleophilic sites that govern its interactions. mdpi.com While specific DFT studies on this compound are not extensively documented in public literature, analysis of similar molecules like 2-thiophene carboxylic acid derivatives shows that substituent groups significantly influence these electronic parameters. mdpi.com

Table 1: Illustrative Electronic Properties Calculated by DFT for an Analogous Aromatic Carboxylic Acid Derivative

| Calculated Parameter | Description | Typical Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Egap (LUMO-HOMO) | Energy gap, indicator of chemical stability | 5.3 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (EA) | Energy released when an electron is added | 1.2 eV |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons | 1.9 |

Note: This table is for illustrative purposes and shows the type of data obtained from DFT calculations on related organic molecules.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate results than DFT for certain properties, albeit at a greater computational cost.

The choice of the basis set—a set of mathematical functions used to build the molecular orbitals—is crucial for the accuracy of both DFT and ab initio calculations. For fluorine-containing compounds, basis sets like Pople's 6-311+G(d,p) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ) are often employed to accurately describe the behavior of fluorine's valence electrons and lone pairs. epa.gov Studies on perfluoroalkyl carboxylic acids have utilized methods such as MP2 and CBS-Q//B3 with various solvation models to accurately predict properties like acidity. epa.gov

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, such as the C-C bond between the phenyl ring and the carboxylic acid group in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. patsnap.com By systematically changing key dihedral angles and calculating the energy at each point, a landscape of energy minima (stable conformers) and saddle points (transition states between conformers) can be constructed. researchgate.netrsc.org For example, studies on perfluoropropionic acid using DFT and MP2 methods revealed three distinct monomeric conformations, with the gauche conformer being the most stable at room temperature. epa.gov Such analyses for this compound would be critical in understanding its preferred three-dimensional structure, which influences its physical properties and biological interactions.

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By mapping the reaction coordinate, researchers can identify intermediates and, crucially, the transition state—the highest energy point along the reaction path that determines the reaction's activation energy and rate.

A key reaction for phenylacetic acids is decarboxylation (loss of CO₂). Experimental and mechanistic studies on phenylacetic acid and its fluoro-substituted derivatives show that the reaction proceeds via different mechanisms depending on whether the carboxylic acid is in its neutral or anionic form. elsevierpure.comresearchgate.net The neutral acid is proposed to decarboxylate via a zwitterionic intermediate, while the anion decarboxylates directly to a benzyl (B1604629) anion. elsevierpure.comresearchgate.net For α,α-difluorophenylacetic acid, a close analog, oxidative decarboxylation is known to proceed through a difluorobenzyl radical intermediate. ossila.com Computational modeling of these pathways for this compound would involve locating the transition state structures for C-C bond cleavage and calculating the associated energy barriers, thus providing a quantitative understanding of its reactivity and stability under decarboxylation conditions. masterorganicchemistry.comorganic-chemistry.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. researchgate.net

For fluorinated molecules, predicting ¹⁹F NMR chemical shifts is of great interest. rsc.org Several studies have benchmarked the accuracy of different DFT functionals and basis sets for this purpose. nih.govrsc.org For instance, the ωB97XD functional with an aug-cc-pvdz basis set has been recommended for its combination of accuracy and efficiency, yielding a root mean square (RMS) error of 3.57 ppm. rsc.orgresearchgate.net Applying such methods to the various conformers of this compound and performing a Boltzmann-weighted average of the results would yield predicted ¹H, ¹³C, and ¹⁹F chemical shifts that could be directly compared with experimental spectra to confirm its structure. researchgate.net

Table 2: Representative Accuracy of DFT Methods for ¹⁹F NMR Chemical Shift Prediction

| DFT Functional / Basis Set | Mean Absolute Deviation (MAD) | Maximum Error (ppm) | Reference |

| B3LYP / 6-31+G(d,p) | 2.1 ppm | 6.5 ppm | nih.gov |

| B3LYP / 6-311+G(2d,p) | 1.7 ppm | 6.6 ppm | nih.gov |

| ωB97XD / aug-cc-pvdz | - | RMS Error: 3.57 ppm | rsc.orgrsc.org |

Note: This table summarizes reported accuracies for predicting ¹⁹F NMR chemical shifts for various fluoroaromatic compounds and is intended to show the expected reliability of such predictions.

Quantitative Structure-Property Relationship (QSPR) Modeling of Intrinsic Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of molecules with their physicochemical properties. asianpubs.org Instead of relying solely on quantum mechanics, QSPR uses statistical methods to build models based on a set of calculated molecular descriptors. nih.gov

For this compound, a key intrinsic property is its acidity (pKa). The electron-withdrawing fluorine atoms are expected to significantly increase its acidity compared to phenylacetic acid. QSPR models can be developed to predict the pKa of fluorinated carboxylic acids. acs.org These models use descriptors that quantify electronic effects (e.g., partial charges, electrophilicity index), and structural features. epa.govresearchgate.net Computational studies on perfluoroalkyl carboxylic acids, for instance, have used DFT in a thermodynamic cycle to predict pKa values, finding them to be substantially lower than their non-fluorinated counterparts. epa.govresearchgate.netnih.gov A QSPR model trained on a dataset of known fluorinated acids could provide a rapid and reliable estimate of the pKa for this compound, which is a crucial parameter for understanding its behavior in chemical and biological systems. nih.govmdpi.com

Strategic Applications in Specialized Organic Synthesis and Design

Role as a Key Fluorinated Building Block in Complex Molecule Construction

Fluorinated building blocks are fundamental to contemporary organic synthesis, providing a direct pathway to introduce fluorine or fluoroalkyl groups into larger molecules. nih.gov These building blocks are prized for their ability to confer desirable properties such as enhanced thermal stability and modulated reactivity with minimal steric hindrance. ossila.com 2,2-Difluoro-2-(3-fluorophenyl)acetic acid serves as a prime example of such a building block. The gem-difluoroacetic acid moiety is a particularly sought-after motif. The two fluorine atoms on the alpha-carbon create a polarized C-F bond that is resistant to metabolic degradation, while the carboxylic acid group provides a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and reduction.

The synthetic strategy of using pre-fluorinated building blocks remains a dominant approach in drug discovery, as it often provides a more reliable and scalable route compared to late-stage fluorination. nih.gov This compound, containing both a gem-difluoro group and an additional fluorine on the phenyl ring, allows chemists to introduce multiple fluorine-based modulators into a target structure in a single, efficient step. This is crucial in the construction of complex molecules where precise control over the placement of functional groups is paramount for achieving the desired biological activity.

Contributions to the Synthesis of Novel Molecular Scaffolds

The development of novel molecular scaffolds is a critical endeavor in the search for new therapeutic agents and materials. This compound can be instrumental in this process by enabling the creation of unique chemical structures with tailored properties. The carboxylic acid function can be used as an anchor point to build out diverse molecular frameworks. For instance, it can be readily converted to an acid chloride or activated ester, which can then react with various nucleophiles (amines, alcohols, etc.) to form more elaborate structures.

This building block can be used to synthesize novel heterocyclic systems, which are prevalent in many biologically active compounds. mdpi.com For example, condensation reactions involving the carboxylic acid group can lead to the formation of oxadiazoles, thiazoles, or other ring systems that incorporate the difluoro(3-fluorophenyl)methyl moiety. mdpi.comnih.gov The presence of the fluorinated group within these new scaffolds can significantly alter their electronic properties, conformation, and ability to interact with biological targets, potentially leading to the discovery of compounds with novel mechanisms of action.

Table 1: Potential Synthetic Transformations of this compound for Scaffold Development

| Reaction Type | Reagents | Resulting Functional Group | Application in Scaffold Synthesis |

| Amide Coupling | Amine, Coupling Agent (e.g., HATU, EDCI) | Amide | Formation of peptide-like structures or linking to other scaffolds. |

| Esterification | Alcohol, Acid Catalyst | Ester | Creation of ester-based prodrugs or linking units. |

| Reduction | Reducing Agent (e.g., LiAlH₄, BH₃·THF) | Alcohol | Access to fluorinated alcohol intermediates for further elaboration. |

| Decarboxylation | Heat or Catalyst | Difluoromethyl Group | Introduction of a difluoro(3-fluorophenyl)methyl substituent. |

| Curtius/Lossen Rearrangement | DPPA, Heat / Acyl Hydroxide | Amine | Conversion of the acid to a key amine functional group. |

Precursor in Medicinal Chemistry Lead Optimization and Analog Synthesis

In medicinal chemistry, the strategic introduction of fluorine is a powerful tactic for optimizing lead compounds. ethernet.edu.et It can be used to fine-tune various properties critical for a drug's success, including metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov this compound serves as an important precursor for creating analogs with improved pharmacokinetic profiles.

Chemical Transformations and Metabolic Stability: One of the most significant advantages of incorporating a gem-difluoro group is the enhancement of metabolic stability. researchgate.net Carbon-hydrogen bonds adjacent to electron-rich centers are often susceptible to oxidation by cytochrome P450 enzymes, a primary pathway for drug metabolism. researchgate.net Replacing these hydrogens with fluorine atoms, which form strong, non-oxidizable C-F bonds, effectively blocks this metabolic pathway. nih.gov This can lead to a longer biological half-life and improved bioavailability of the drug candidate. Studies on related fluorinated compounds have shown that fluorine substitution at metabolically vulnerable sites can dramatically slow oxidative transformation. researchgate.net The difluoroacetic acid moiety is therefore a valuable tool for medicinal chemists to address metabolic liabilities in lead compounds.

Table 2: Impact of Fluorination on Key Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | The strong C-F bond is resistant to oxidative metabolism by CYP450 enzymes, blocking common metabolic pathways. nih.govresearchgate.net |

| Lipophilicity (LogP) | Modulated | Fluorine is highly electronegative but also lipophilic, allowing for fine-tuning of a molecule's solubility and membrane permeability. researchgate.net |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole interactions) and alter molecular conformation to improve fit. nih.gov |

| pKa | Lowered for nearby acidic/basic groups | The strong electron-withdrawing nature of fluorine can decrease the pKa of adjacent functional groups, affecting ionization state and solubility. |

Utility in Agrochemicals Synthesis

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the agrochemical industry. alfa-chemistry.com Approximately 25% of licensed herbicides contain one or more fluorine atoms. The introduction of fluorine can enhance the biological activity, stability, and selectivity of herbicides, insecticides, and fungicides. ossila.comalfa-chemistry.com

Emerging Research Frontiers and Future Challenges

Development of More Efficient and Enantioselective Synthetic Methodologies

While several methods exist for the synthesis of α,α-difluoro-α-aryl acetic acids, the development of more efficient and highly enantioselective routes remains a critical objective. Current research efforts are focused on several key areas:

Asymmetric Catalysis : A significant frontier is the use of chiral catalysts to achieve high enantiomeric excess (ee). For instance, catalytic systems involving transition metals like nickel have been explored for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov The development of novel chiral ligands and catalytic systems that can effectively control the stereochemistry at the fluorine-bearing carbon center is a primary goal. This would provide direct access to enantiopure 2,2-Difluoro-2-(3-fluorophenyl)acetic acid, which is crucial for pharmaceutical applications where stereoisomers can exhibit vastly different biological activities.

Novel Fluorinating Reagents : The exploration of new fluorinating reagents that are safer, more selective, and more efficient is an ongoing endeavor. While reagents like Selectfluor are effective, there is a continuous search for alternatives that offer improved handling and toxicity profiles. pharmtech.com

Biocatalysis : The use of enzymes, or biocatalysts, for fluorination reactions represents a green and highly selective approach. sioc.ac.cn Engineered enzymes could potentially catalyze the enantioselective synthesis of this compound under mild reaction conditions, offering a sustainable alternative to traditional chemical methods. nih.gov For example, engineered aldolases and cytochromes have shown promise in fluoroalkylation reactions. sioc.ac.cn

Table 1: Comparison of Synthetic Approaches for α,α-Difluoro-α-aryl Acetic Acids

| Methodology | Advantages | Challenges | Representative Reagents/Catalysts |

| Asymmetric Catalysis | High enantioselectivity | Catalyst cost and sensitivity, optimization required | NiCl2-Binap, Chiral Ligands |

| Novel Fluorinating Reagents | Improved safety and selectivity | Availability and cost | Next-generation electrophilic/nucleophilic reagents |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and substrate scope | Engineered Fluorinases, Aldolases |

Exploration of Novel Reactivity Modes for the this compound Moiety

Beyond its use as a synthetic building block, researchers are investigating novel chemical transformations of the this compound moiety itself. Understanding and harnessing its unique reactivity can open doors to new molecular architectures.

Decarboxylation Reactions : The carboxylic acid group can be removed through decarboxylation, which can be a key step in synthetic pathways. masterorganicchemistry.com Research into controlled decarboxylation reactions of gem-difluoroacetic acids could lead to the formation of difluoromethylated aromatic compounds. rsc.org For example, visible-light-induced decarboxylation has been explored for related compounds. rsc.org

C-H Functionalization : Direct functionalization of the C-H bonds on the aromatic ring of this compound offers a powerful strategy for late-stage modification. acs.org This would allow for the introduction of various functional groups, rapidly diversifying the molecular scaffold for applications in drug discovery and materials science.

Transformations of the gem-Difluoro Group : While the C-F bond is generally strong, exploring reactions that selectively transform one or both fluorine atoms could lead to novel fluorinated products. This remains a significant challenge due to the high bond dissociation energy of the C-F bond.

Integration with Advanced Reaction Technologies

The integration of advanced reaction technologies is set to revolutionize the synthesis of fluorinated compounds, including this compound. These technologies offer enhanced control, safety, and efficiency.

Flow Chemistry : Continuous flow chemistry is particularly well-suited for handling hazardous reagents often used in fluorination reactions. pharmtech.combeilstein-journals.org By minimizing the reaction volume at any given time, flow reactors enhance safety and allow for precise control over reaction parameters like temperature and residence time, often leading to improved yields and selectivity. vapourtec.commit.edu This technology is being explored for various fluorination strategies. pharmtech.com

Photochemistry : Light-induced reactions can provide unique pathways for the formation and functionalization of fluorinated molecules. researchoutreach.org Photoredox catalysis, for example, has been employed for the generation of difluoromethyl radicals from precursors like difluoroacetic acid, enabling C-H difluoromethylation of heteroaromatic compounds. rsc.org

Electrochemistry : Electrochemical methods offer a reagent-free and environmentally friendly approach to fluorination. Anodic oxidation in the presence of a fluoride (B91410) source can be used to introduce fluorine atoms into organic molecules under mild conditions, with the potential for scalability.

Computational-Driven Design and Prediction of Future Fluorinated Compounds

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.gov Its application in the context of fluorinated compounds is particularly valuable due to the complex electronic effects of fluorine.

Predicting Molecular Properties : In silico methods can be used to predict the physicochemical properties of novel compounds derived from this compound. nih.govunimore.it This includes properties like lipophilicity, metabolic stability, and binding affinity to biological targets, which are crucial for drug design. nih.gov

Reaction Design and Mechanistic Studies : Computational simulations can guide the development of new synthetic reactions by predicting reaction pathways and transition states. hokudai.ac.jp This can help in optimizing reaction conditions and in the rational design of catalysts for more efficient and selective transformations. Researchers have utilized quantum chemical calculations to discover new reactions for adding fluorine atoms to molecules. hokudai.ac.jp

Virtual Screening : Large libraries of virtual compounds based on the this compound scaffold can be screened computationally to identify promising candidates for further experimental investigation. This approach can significantly accelerate the discovery of new bioactive molecules.

Sustainable and Environmentally Benign Production Methods

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. Developing sustainable production methods for this compound is a key future challenge.

Atom Economy : Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. dovepress.com This minimizes waste generation.

Use of Greener Solvents and Reagents : Replacing hazardous solvents and reagents with more environmentally friendly alternatives is a critical aspect of sustainable synthesis. researchgate.net This includes exploring solvent-free reaction conditions or using benign solvents like water or supercritical fluids. researchgate.net

Biocatalytic Synthesis : As mentioned earlier, biocatalysis offers a highly sustainable route to fluorinated compounds. nih.gov The use of enzymes can reduce the reliance on heavy metals and harsh reaction conditions. sioc.ac.cn Research into the biosynthesis of fluoroacetic acid provides a foundation for developing biocatalytic routes to more complex fluorinated molecules. researchgate.net

The future of this compound is intrinsically linked to advancements in synthetic chemistry, reaction technology, computational modeling, and sustainable practices. Addressing the challenges in these areas will unlock the full potential of this versatile fluorinated compound in various scientific and industrial applications.

Q & A

Q. What disposal protocols comply with environmental regulations for fluorinated waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.